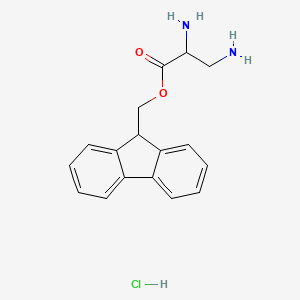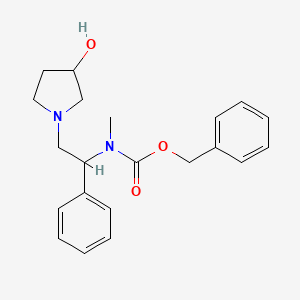
Benzyl 2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxypyrrolidinyl group, a phenylethyl group, and a methylcarbamic acid benzyl ester moiety.
Preparation Methods
The synthesis of (2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester involves multiple steps. The synthetic route typically starts with the preparation of the hydroxypyrrolidinyl intermediate, followed by the introduction of the phenylethyl group. The final step involves the formation of the methylcarbamic acid benzyl ester moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxypyrrolidinyl group is known to interact with enzymes and receptors, modulating their activity. The phenylethyl group contributes to the compound’s binding affinity and specificity. The methylcarbamic acid benzyl ester moiety plays a role in the compound’s stability and solubility .
Comparison with Similar Compounds
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester can be compared with similar compounds such as:
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid ethyl ester: This compound has an ethyl ester group instead of a benzyl ester group, which affects its solubility and reactivity.
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid methyl ester: This compound has a methyl ester group, leading to differences in its chemical properties and applications. The uniqueness of (2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester lies in its specific ester group, which imparts distinct characteristics to the molecule.
Properties
IUPAC Name |
benzyl N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-22(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-23-13-12-19(24)14-23/h2-11,19-20,24H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJCJEOBWAOPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
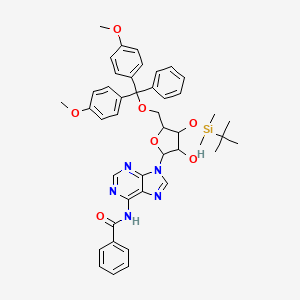
![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)

![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)
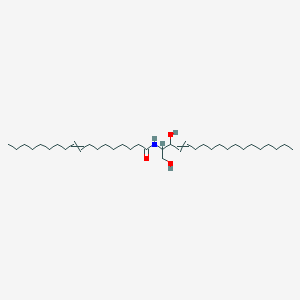
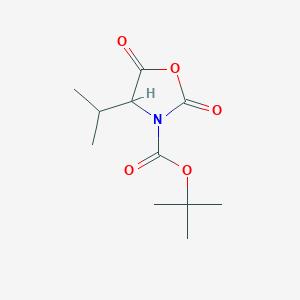
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391363.png)
![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)
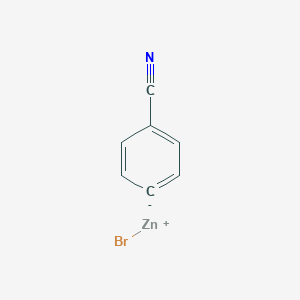

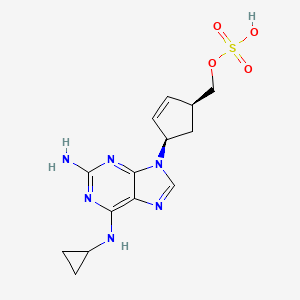
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
